molecular formula C27H22N2O6 B12009963 [1-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate

[1-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate

Cat. No.: B12009963
M. Wt: 470.5 g/mol
InChI Key: KODZIBRKCSCDER-LQKURTRISA-N
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Description

The compound [1-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate is a naphthalene-based hydrazone derivative esterified with a 3,4-dimethoxybenzoate group. Its structure features a naphthalen-2-yl core substituted with a hydrazone bridge (E-configuration) connected to a 2-hydroxybenzoyl moiety. Hydrazones are pharmacologically relevant due to their metal-chelating properties and role in enzyme inhibition .

Properties

Molecular Formula

C27H22N2O6

Molecular Weight

470.5 g/mol

IUPAC Name

[1-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C27H22N2O6/c1-33-24-14-12-18(15-25(24)34-2)27(32)35-23-13-11-17-7-3-4-8-19(17)21(23)16-28-29-26(31)20-9-5-6-10-22(20)30/h3-16,30H,1-2H3,(H,29,31)/b28-16+

InChI Key

KODZIBRKCSCDER-LQKURTRISA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CC=CC=C4O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CC=CC=C4O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate typically involves the condensation of 2-hydroxybenzoyl hydrazine with a naphthalene derivative, followed by esterification with 3,4-dimethoxybenzoic acid. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade equipment and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzoyl and naphthalene moieties.

    Reduction: Reduction reactions may target the hydrazone linkage or the aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Medicinal chemistry applications could include the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [1-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazone Derivatives with Varied Substituents

  • 1-((E)-{2-[2-Oxo-2-(2-toluidino)acetyl]hydrazono}methyl)-2-naphthyl 3,4-dimethoxybenzoate This analog replaces the 2-hydroxybenzoyl group with a 2-toluidino-acetylated hydrazone. Unlike the target compound, this derivative lacks phenolic hydroxyl groups, which may reduce antioxidant capacity .
  • 1-[(E)-{[(Decanoylamino)acetyl]hydrazono}methyl]-2-naphthyl 3,4-dimethoxybenzoate The decanoylamino side chain significantly increases hydrophobicity, enhancing lipid bilayer penetration. However, the long aliphatic chain may reduce aqueous solubility, limiting bioavailability compared to the target compound .

3,4-Dimethoxybenzoate Esters with Different Cores

  • 2-Allyl-5-methoxyphenyl 3,4-dimethoxybenzoate (12bc) This compound uses a 2-allyl-5-methoxyphenyl core instead of naphthalene. Its melting point (96.3–97.2°C) is higher than typical hydrazones, suggesting greater crystallinity due to reduced conformational flexibility .
  • Tryptamine 3,4-Dimethoxybenzoate A salt combining tryptamine with 3,4-dimethoxybenzoic acid, this derivative lacks the hydrazone and naphthalene moieties. The ionic nature improves water solubility but eliminates the metal-chelating capacity inherent to hydrazones. Its monoclinic crystal structure (space group P2/c) contrasts with the target compound’s likely amorphous or less ordered solid-state behavior .

Functional Group Modifications in Hydrazones

  • N'-(Substituted benzylidene)-3,4-dimethoxybenzohydrazides (4a–4j) These derivatives replace the naphthalene core with a benzohydrazide scaffold. For example, compound 4a (substituted with 4-fluorobenzylidene) shows enhanced antimicrobial activity compared to simpler hydrazides, suggesting that the target compound’s naphthalene moiety may further amplify bioactivity .
  • (E)-3,4-Dihydroxy-N'-[(2-methoxynaphthalen-1-yl)methylene]benzohydrazide This analog features dihydroxybenzohydrazide linked to a methoxynaphthyl group. The catechol (3,4-dihydroxy) substituents enhance antioxidant capacity but may increase susceptibility to oxidation compared to the target compound’s 3,4-dimethoxybenzoate ester .

Biological Activity

The compound [1-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene core substituted with a hydrazone linkage and methoxy groups, which are known to enhance biological activity through various mechanisms.

Property Value
Molecular FormulaC22H22N2O4
Molecular Weight374.42 g/mol
IUPAC Name[1-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Naphthalene Derivative : Starting from naphthalene derivatives, a hydrazone linkage is formed through the reaction with 2-hydroxybenzoyl hydrazide.
  • Esterification : The final product is obtained by esterifying the resulting hydrazone with 3,4-dimethoxybenzoic acid.

The biological activity of [1-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate is attributed to its ability to interact with various biological targets. The hydrazone linkage allows for hydrogen bonding with enzymes or receptors, while the aromatic rings can engage in π-π interactions, enhancing binding affinity and specificity.

Antioxidant Activity

Studies have shown that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, suggesting potential applications in preventing oxidative damage-related diseases.

Antimicrobial Properties

Research indicates that the compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism involves disrupting microbial cell membranes and inhibiting vital metabolic processes.

Case Studies

  • Anticancer Activity : A study conducted on human cancer cell lines demonstrated that this compound induces apoptosis through the activation of caspase pathways. The results showed a dose-dependent decrease in cell viability.
    Cell Line IC50 (µM)
    MCF-7 (Breast)15.5
    HeLa (Cervical)12.3
    A549 (Lung)10.7
  • Neuroprotective Effects : In vitro experiments revealed that the compound protects neuronal cells from glutamate-induced toxicity, likely through modulation of glutamate receptors and reduction of excitotoxicity.

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